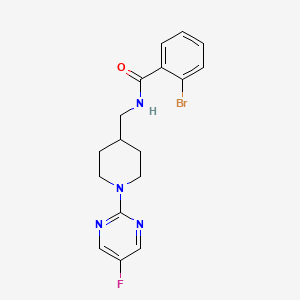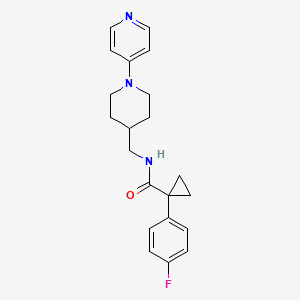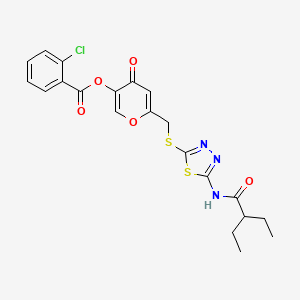
2,4-Difluoro-3-trifluoromethylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Difluoro-3-trifluoromethylanisole” is a chemical compound with the CAS Number: 1799420-90-8 . Its IUPAC name is 1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene . The molecular weight of this compound is 212.12 .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-trifluoromethylanisole” can be represented by the linear formula C8H5F5O . The InChI code for this compound is 1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Difluoro-3-trifluoromethylanisole” include its molecular weight (212.12 ) and its linear formula (C8H5F5O ). Unfortunately, specific details such as its melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antifungal Activities
New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, showing potent antifungal activities against yeasts and filamentous fungi. The study highlights the potential of fluorinated compounds in developing effective antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Electrophilic Fluorination
Research on the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide was conducted. This process provides a moderate yield and emphasizes the role of electrophilic fluorination in organic synthesis (Lim et al., 2012).
Synthesis Methodologies
- A novel method for the regioselective anodic difluorination of oxazolyl sulfides, producing 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines, was developed. This technique showcases the versatility of electrochemical fluorination in organic synthesis (Riyadh, Ishii, & Fuchigami, 2002).
- The synthesis of 2,3-difluoro-4-iodoanisole through a series of reactions including diazotization and Schiemann and Sandmeyer reactions, illustrates the intricate steps involved in producing fluorinated aromatic compounds (Huang Suo-yi, 2006).
Selective Difluoromethylation and Monofluoromethylation
Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial for developing pharmaceuticals and agrochemicals. The study provides an overview of difluoromethylation and monofluoromethylation methods, highlighting their importance in synthesizing CF2H- and CH2F-containing compounds (Hu, Zhang, & Wang, 2009).
Future Directions
The future directions of “2,4-Difluoro-3-trifluoromethylanisole” could involve its use in various chemical reactions, given the unique properties of fluoro-substituted compounds . These compounds have seen enormous growth in their incorporation into organic motifs, which could lead to further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZIOYTPHIXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)


![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

